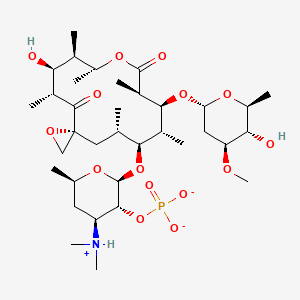
oleandomycin 2'-O-phosphate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oleandomycin 2'-O-phosphate(1-) is the conjugate base of oleandomycin 2'-O-phosphate having an anionic phosphate group and a protonated tertiary amino group. It derives from an oleandomycin. It is a conjugate base of an oleandomycin 2'-O-phosphate.
Wissenschaftliche Forschungsanwendungen
Microbial O-Phosphorylation of Macrolide Antibiotics
Research by Marshall et al. (1989) explored microbial O-phosphorylation in Streptomyces coelicolor, which can convert oleandomycin into its inactive 2'-O-phosphate form. This process might protect macrolide-producing microorganisms during antibiotic biosynthesis or act as a mechanism of macrolide resistance in pathogens (Marshall et al., 1989).
Role in Oleandomycin Modification
Quirós et al. (1998) identified glycosyltransferases and a glycosidase involved in oleandomycin modification during its biosynthesis by Streptomyces antibioticus. This study provides insights into the intracellular inactivation and extracellular reactivation of oleandomycin (Quirós et al., 1998).
Enzymatic Properties of Macrolide 2'-Phosphotransferase
Kono et al. (1992) studied the macrolide 2'-phosphotransferase type II enzyme from Escherichia coli, which inactivates oleandomycin by converting it into oleandomycin 2'-phosphate. The study of this enzyme’s properties contributes to understanding macrolide resistance mechanisms (Kono et al., 1992).
Purification of Macrolide 2'-Phosphotransferase
Marshall et al. (1990) purified an enzyme from Streptomyces coelicolor that catalyzes the 2'-O-phosphorylation of oleandomycin, highlighting the biochemical aspects of this antibiotic modification (Marshall et al., 1990).
Interaction with ATP and ABC Transporters
Buche et al. (1997) examined the interaction between ATP, oleandomycin, and the OleB ATP-binding cassette transporter from Streptomyces antibioticus, involved in oleandomycin secretion. This study sheds light on the resistance and secretion mechanisms in oleandomycin-producing strains (Buche et al., 1997).
Study on Oleandomycin Phosphate Preparations
Serova et al. (1989) investigated the ageing of oleandomycin preparations, analyzing biologically inactive components that accumulate during storage. This research contributes to understanding the stability and degradation of oleandomycin phosphate preparations (Serova et al., 1989).
Oleandomycin Biosynthesis and Resistance
Vilches et al. (1990) explored the influence of nutritional conditions on oleandomycin biosynthesis and the development of resistance in Streptomyces antibioticus, offering insights into the antibiotic's production and resistance mechanisms (Vilches et al., 1990).
Eigenschaften
Produktname |
oleandomycin 2'-O-phosphate(1-) |
|---|---|
Molekularformel |
C35H61NO15P- |
Molekulargewicht |
766.8 g/mol |
IUPAC-Name |
[(2S,3R,4S,6R)-4-(dimethylazaniumyl)-2-[[(3R,5S,6S,7R,8S,9R,12R,13R,14S,15R)-14-hydroxy-8-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-6-yl]oxy]-6-methyloxan-3-yl] phosphate |
InChI |
InChI=1S/C35H62NO15P/c1-16-14-35(15-45-35)32(39)19(4)27(37)18(3)22(7)48-33(40)21(6)30(49-26-13-25(44-11)28(38)23(8)47-26)20(5)29(16)50-34-31(51-52(41,42)43)24(36(9)10)12-17(2)46-34/h16-31,34,37-38H,12-15H2,1-11H3,(H2,41,42,43)/p-1/t16-,17+,18-,19+,20+,21+,22+,23-,24-,25-,26-,27-,28-,29-,30-,31+,34-,35+/m0/s1 |
InChI-Schlüssel |
XGECXLDCKVMKRN-KPBLUZLMSA-M |
Isomerische SMILES |
C[C@@H]1C[C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H](C[C@@]3(CO3)C(=O)[C@@H]([C@H]([C@H]([C@H](OC(=O)[C@@H]([C@H]([C@@H]2C)O[C@H]4C[C@@H]([C@H]([C@@H](O4)C)O)OC)C)C)C)O)C)C)OP(=O)([O-])[O-])[NH+](C)C |
Kanonische SMILES |
CC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)OC4CC(C(C(O4)C)O)OC)C)C)C)O)C)C)OP(=O)([O-])[O-])[NH+](C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



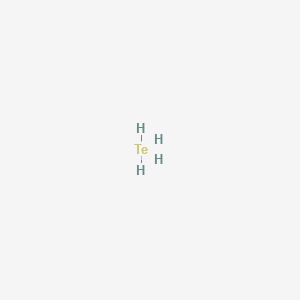

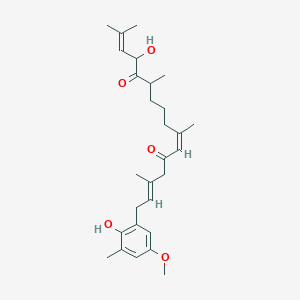
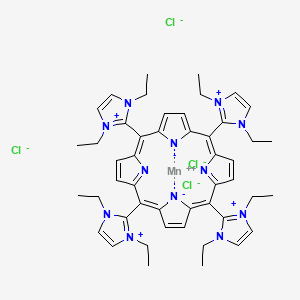

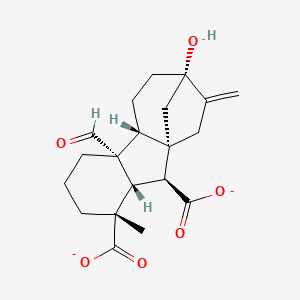
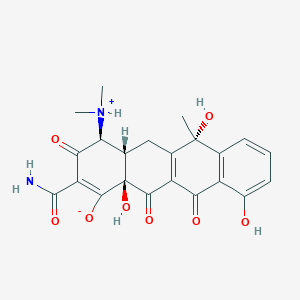
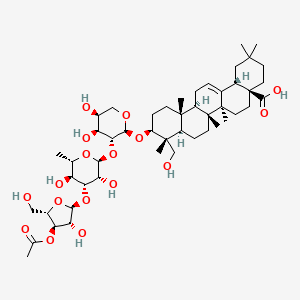
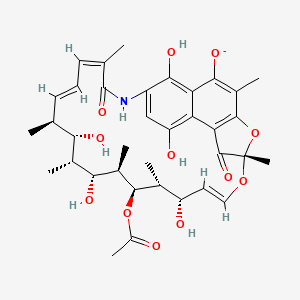
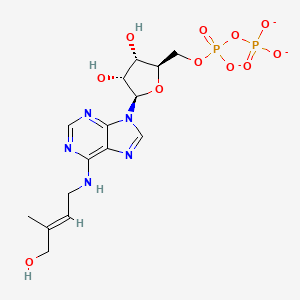

![2-Phenyl-6h-oxazolo[4,5-e]indole](/img/structure/B1263530.png)
![(E)-3-[5-[2-[4-[(E)-2-carboxyethenyl]-3-oxo-5-propylfuran-2-yl]propan-2-yl]-4-oxo-2-propylfuran-3-yl]prop-2-enoic acid](/img/structure/B1263531.png)
